2-{[(2-Phenyl-1,3-oxazol-5-yl)methyl]sulfanyl}-1,3-benzothiazole
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Overview
Description
1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptobenzothiazole with an appropriate oxazole derivative under controlled conditions. The reaction typically requires the use of a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Scientific Research Applications
1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a valuable tool in biochemical research.
Medicine: Research has shown that benzothiazole derivatives possess significant pharmacological activities, including anti-inflammatory, antiviral, and antifungal properties.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE can be compared with other benzothiazole and oxazole derivatives:
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure but differ in their functional groups. These derivatives are also known for their biological activities and are used in various applications.
Oxazole Derivatives: Compounds such as 2-phenyl-4,5-dihydro-1,3-oxazole have a similar oxazole ring but lack the benzothiazole moiety.
The uniqueness of 1,3-BENZOTHIAZOL-2-YL [(2-PHENYL-1,3-OXAZOL-5-YL)METHYL] SULFIDE lies in its combined benzothiazole and oxazole structure, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C17H12N2OS2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C17H12N2OS2/c1-2-6-12(7-3-1)16-18-10-13(20-16)11-21-17-19-14-8-4-5-9-15(14)22-17/h1-10H,11H2 |
InChI Key |
MILCDKUISPTBIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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